molecular formula C9H9BrO4 B15324787 2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid

2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid

Cat. No.: B15324787
M. Wt: 261.07 g/mol
InChI Key: IHUNKUIRYRKWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid is a high-purity brominated and methoxylated phenylacetic acid derivative intended for research and development purposes. This compound serves as a valuable synthetic intermediate or building block in organic synthesis and medicinal chemistry research. Compounds featuring bromo and methoxy substitutions on phenyl rings are of significant interest in drug discovery, particularly in the development of small molecule inhibitors . For instance, structural analogs with bromo and methoxy pharmacophores have been investigated as potent antitumor agents that target tubulin, inhibiting microtubule polymerization and disrupting cell cycle progression in cancer cells . Researchers can utilize this chemical in structure-activity relationship (SAR) studies, scaffold hopping, and as a precursor for synthesizing more complex molecules for biological screening. The compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

2-(4-bromo-3-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9BrO4/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

IHUNKUIRYRKWJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)O)Br

Origin of Product

United States

Preparation Methods

Bromination of 4-Bromo-3-methoxyphenylacetic Acid

The Hell–Volhard–Zelinskii reaction provides a classical route to α-bromo carboxylic acids. For 2-(4-bromo-3-methoxyphenyl)-2-hydroxyacetic acid, this method involves:

  • Bromination : Treatment of 4-bromo-3-methoxyphenylacetic acid with phosphorus tribromide (PBr₃) and bromine (Br₂) in chlorobenzene at 50–60°C for 4–6 hours.
  • Hydrolysis : Subsequent alkaline hydrolysis of the α-bromo intermediate (2-bromo-2-(4-bromo-3-methoxyphenyl)acetic acid) using potassium hydroxide (KOH) in aqueous ethanol at 80°C for 2 hours.

Key Data :

Step Reagents/Conditions Yield Reference
Bromination PBr₃, Br₂, chlorobenzene, 50–60°C 85–90%
Hydrolysis 2 M KOH, ethanol, 80°C 90–95%

This method benefits from high yields but requires careful control of bromination stoichiometry to avoid di-substitution.

Reformatsky Reaction with 4-Bromo-3-methoxybenzaldehyde

Zinc-Mediated Coupling

The Reformatsky reaction enables direct formation of β-hydroxy esters, which can be hydrolyzed to α-hydroxy acids:

  • Reformatsky Reaction : Reaction of 4-bromo-3-methoxybenzaldehyde with ethyl bromoacetate in the presence of activated zinc dust in tetrahydrofuran (THF) at reflux (65°C) for 12 hours.
  • Ester Hydrolysis : Treatment of the resultant ethyl 2-(4-bromo-3-methoxyphenyl)-2-hydroxyacetate with 2 M hydrochloric acid (HCl) at 80°C for 3 hours.

Key Data :

Step Reagents/Conditions Yield Reference
Reformatsky Zn, THF, 65°C 75–80%
Hydrolysis 2 M HCl, 80°C 85–90%

This route offers regioselectivity but requires anhydrous conditions and precise temperature control.

Nucleophilic Substitution of α-Bromo Intermediates

Cs₂CO₃-Mediated Hydroxylation

A rapid room-temperature method leverages cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to replace α-bromo groups with hydroxyls:

  • Substitution : Stirring 2-bromo-2-(4-bromo-3-methoxyphenyl)acetic acid with Cs₂CO₃ (2 equiv) in DMF at 25°C for 20–30 minutes.
  • Workup : Acidification with dilute HCl to precipitate the product.

Key Data :

Parameter Value Reference
Reaction Time 20–30 minutes
Yield 88–92%
Solvent DMF

This method excels in speed and efficiency, making it suitable for gram-scale synthesis.

Comparative Analysis of Methods

Yield and Practicality

Method Overall Yield Scalability Cost Efficiency
Alpha-Bromination/Hydrolysis 77–86% High Moderate
Reformatsky Reaction 64–72% Moderate High
Cs₂CO₃-Mediated Substitution 88–92% High Low

Critical Considerations

  • Alpha-Bromination : Requires hazardous reagents (Br₂) but offers high reproducibility.
  • Reformatsky Reaction : Limited by moisture sensitivity but advantageous for stereochemical control.
  • Cs₂CO₃ Method : Ideal for rapid synthesis but generates cesium waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-methoxyphenylacetic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromo-3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxyphenylacetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid exerts its effects depends on its interaction with molecular targets. The bromine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors. The hydroxyacetic acid moiety may participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Substituent Position Isomerism

The positional arrangement of bromine and methoxy groups significantly impacts electronic, steric, and hydrogen-bonding properties. Key comparisons include:

Compound Name Substituent Positions (Phenyl Ring) Molecular Weight CAS Number Key Properties/Applications References
2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid Br (C4), -OCH₃ (C3) ~263.06 (calc.) Not explicitly listed Hypothesized hGAT3 inhibition, chiral resolution
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (C3), -OCH₃ (C4) 245.07 7157-15-5 Precursor to Combretastatin A-4; crystallizes in centrosymmetric H-bonded dimers
2-(4-Bromo-2-methoxyphenyl)acetic acid Br (C4), -OCH₃ (C2) 245.07 1026089-09-7 Intermediate in organic synthesis
2-(4-Fluorophenyl)-2-hydroxyacetic acid (4-fluoromandelic acid) F (C4), -OH (C1) 170.14 395-33-5 Chiral derivatizing agent; antimicrobial studies

Key Observations :

  • Electronic Effects : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, bromine (electron-withdrawing) at C3 increases the C–C–C angle at C3 to 121.5°, while methoxy (electron-donating) at C4 reduces the angle to 118.2° . This electronic interplay influences reactivity and binding affinity.
  • Hydrogen Bonding : Centrosymmetric dimers formed via R₂²(8) hydrogen-bonding motifs are common in brominated mandelic acids, affecting solubility and crystal packing .

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